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molecular formula C9H9FN2O2S B1396641 3-(2-Fluoro-4-nitrophenyl)thiazolidine CAS No. 168828-85-1

3-(2-Fluoro-4-nitrophenyl)thiazolidine

Cat. No. B1396641
M. Wt: 228.25 g/mol
InChI Key: IWLIKOIMNYIWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880118

Procedure details

Using the same general procedure as step 1, of Example 1, 4.092 g (45.90 mmol) thiazolidine was treated with 4.1 mL (37.03 mmol) 3,4-difluoronitrobenzene and 10.0 mL (57.41 mmol) N,N diisopropylethyl amine to provide 2.020 g (24%) of the title compound as an orange solid. Recystallization from methylene chloride/hexane provided an analytical sample with a melting point of 94°-95° C.
Quantity
4.092 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][NH:3][CH2:2]1.[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1F.C(N(CC)C(C)C)(C)C>>[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1[N:3]1[CH2:4][CH2:5][S:1][CH2:2]1

Inputs

Step One
Name
Quantity
4.092 g
Type
reactant
Smiles
S1CNCC1
Name
Quantity
4.1 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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